2-(Aminooxy)-N,N-dimethylacetamide hydrochloride
CAS No.:
Cat. No.: VC18219803
Molecular Formula: C4H11ClN2O2
Molecular Weight: 154.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H11ClN2O2 |
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Molecular Weight | 154.59 g/mol |
IUPAC Name | 2-aminooxy-N,N-dimethylacetamide;hydrochloride |
Standard InChI | InChI=1S/C4H10N2O2.ClH/c1-6(2)4(7)3-8-5;/h3,5H2,1-2H3;1H |
Standard InChI Key | MPDPIXDRWHVFHU-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C(=O)CON.Cl |
Introduction
Chemical Identity and Structural Properties
2-Amino-N,N-dimethylacetamide hydrochloride is a hydrochloride salt derivative of 2-amino-N,N-dimethylacetamide. Its molecular formula is C₄H₁₁ClN₂O, with a molecular weight of 138.59 g/mol. The IUPAC name is 2-amino-N,N-dimethylacetamide hydrochloride, and its structure features a central acetamide backbone substituted with dimethylamino and amino groups, protonated as a hydrochloride salt.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data from synthesis protocols confirm its structure:
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¹H NMR (300 MHz, CDCl₃): δ 2.90 (s, 6H, N(CH₃)₂), δ 3.54 (s, 2H, CH₂), δ 5.12 (s, 2H, NH₂) .
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InChI Key: MXDZKEPRCKHSCM-UHFFFAOYSA-N.
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 138.59 g/mol | PubChem |
CAS Registry | 72287-77-5 | EPA DSSTox |
Solubility | Polar solvents (water, alcohols) | Patent |
Synthesis and Industrial Production
The synthesis of 2-amino-N,N-dimethylacetamide hydrochloride involves a three-step process: amino protection, amidation, and deprotection-salification. A patented method (CN102351733A) outlines an optimized route using glycine methyl ester hydrochloride as the starting material .
Stepwise Synthesis Protocol
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Amino Protection:
Glycine methyl ester hydrochloride reacts with tert-butyl dicarbonate (Boc₂O) in methylene chloride or tetrahydrofuran (THF) under alkaline conditions (e.g., Na₂CO₃ or triethylamine). This yields N-Boc-glycine methyl ester with a purity >98% . -
Amidation:
The Boc-protected intermediate undergoes amidation with dimethylamine under pressurized conditions (0.1–1.0 MPa) in ether solvents like methyl tert-butyl ether (MTBE). This step achieves a 91–92% yield of N,N-dimethyl-Boc-glycinamide . -
Deprotection-Salification:
Acidic cleavage of the Boc group using hydrogen chloride gas or ethanolic HCl in 1,4-dioxane or ethyl acetate produces the final hydrochloride salt. Crystallization yields the compound at >99% purity .
Industrial Scalability
The patent emphasizes cost-effectiveness and scalability, with no generation of hazardous waste. Key advantages include:
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
2-Amino-N,N-dimethylacetamide hydrochloride serves as a precursor for:
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Lipoprotein-associated phospholipase A₂ (Lp-PLA₂) inhibitors: Used in treating atherosclerosis .
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N-Alkylaminoacetamide derivatives: Exhibit antifungal and disinfectant properties in agriculture .
Organic Synthesis
The compound’s amino and dimethylamide groups enable diverse reactivity:
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Nucleophilic Substitution: Participates in reactions with alkyl halides or acyl chlorides.
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Catalysis: Facilitates esterification and transamidation reactions in polar solvents.
Comparative Analysis with Structural Analogues
Compound | Key Differences | Applications |
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N,N-Dimethylacetamide | Lacks amino group; weaker nucleophilicity | Solvent in polymer synthesis |
Glycinamide Hydrochloride | No dimethyl substitution; lower lipophilicity | Peptide synthesis |
The dimethylamino group in 2-amino-N,N-dimethylacetamide enhances its solubility in organic solvents and stabilizes intermediates during heterocycle formation .
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